IL17A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

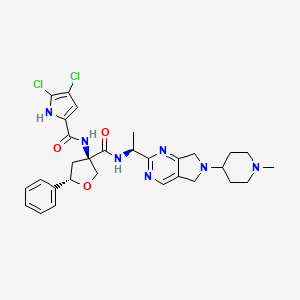

C30H35Cl2N7O3 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |

InChI Key |

IBSDYENBKONGIL-JKLWDZIJSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |

Canonical SMILES |

CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

IL17A-IN-1 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of IL17A-IN-1

Executive Summary

Interleukin-17A (IL-17A) is a well-established pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, including plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] It is primarily produced by T helper 17 (Th17) cells and other immune cells, driving inflammatory responses by inducing the expression of chemokines, other cytokines, and antimicrobial peptides in target cells like keratinocytes and fibroblasts.[3][4] this compound (also referred to as compound 72) is an orally active, small-molecule inhibitor designed to directly target the IL-17A cytokine, offering a promising therapeutic strategy for these conditions.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with IL-17A, its effects on cellular signaling, and the experimental methodologies used for its characterization.

The IL-17A Signaling Pathway

The biological effects of IL-17A are initiated by its binding to a heterodimeric cell surface receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[3][4][5][6] This binding event recruits the key intracellular adaptor protein, Act1, which connects the receptor to downstream signaling cascades.[4][7] The IL-17A signaling pathway primarily activates two major arms:

-

NF-κB and MAPK Activation: Through the recruitment of TNF receptor-associated factor 6 (TRAF6), the pathway activates the canonical nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][7][8] This leads to the transcription of genes encoding pro-inflammatory mediators.

-

mRNA Stabilization: A distinct mechanism involving TRAF2 and TRAF5 enhances the stability of the messenger RNA (mRNA) for certain inflammatory genes, amplifying their expression.[9]

The culmination of this signaling is the robust production of inflammatory molecules such as IL-6, TNF-α, and various chemokines (e.g., CXCL1, CXCL8), which recruit neutrophils and other immune cells to the site of inflammation.[4][5][10]

This compound: Core Mechanism of Action

Molecular Interaction and Binding Mode

This compound functions as a direct inhibitor of the IL-17A cytokine.[1] Unlike therapeutic monoclonal antibodies that typically bind to the receptor-interaction interface, this compound features a novel binding mode. Structural and biochemical studies on related compounds revealed that they bind to a previously undescribed, U-shaped pocket located near the C-terminus of the IL-17A protein.[11] This binding is allosteric, meaning it occurs at a site distinct from the primary receptor-binding domains. By occupying this novel pocket, this compound is thought to induce a conformational change in the IL-17A dimer, thereby preventing its effective engagement with the IL-17RA/RC receptor complex and blocking downstream signaling.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in both cellular and animal models, demonstrating its potency and in vivo functionality.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|

| Cell-Based Functional Assay | HeLa | IC50 | 0.005 µM (5 nM) |[1] |

Table 2: In Vivo Pharmacodynamic Activity of this compound

| Animal Model | Administration | Dose | Endpoint | Result | Reference |

|---|

| hIL17A-induced mouse CXCL1 model | Oral (p.o.), single dose | 10 mg/kg | Plasma CXCL1 levels | 53% inhibition |[1] |

Key Experimental Protocols and Workflows

The characterization of this compound relies on specific in vitro and in vivo assays to determine its biological activity.

HeLa Cell-Based Functional Assay

This assay measures the ability of this compound to inhibit IL-17A-induced cytokine production in a human cell line.

Methodology:

-

Cell Culture: Human HeLa cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound.

-

Stimulation: Recombinant human IL-17A is added to the wells to stimulate the signaling pathway.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for gene expression and protein secretion.

-

Endpoint Measurement: The concentration of a downstream cytokine, such as IL-6 or CXCL1, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Pharmacodynamic (PD) Model

This model assesses the ability of orally administered this compound to inhibit IL-17A-driven biological effects in a living animal.[1]

Methodology:

-

Animal Model: C57BL/6 mice are used for the study.[1]

-

Compound Administration: A single dose of this compound (10 mg/kg) is administered orally (p.o.).[1]

-

Challenge: After a predetermined time to allow for drug absorption and distribution, mice are challenged with a subcutaneous injection of recombinant human IL-17A. This induces a systemic inflammatory response, including the secretion of the murine chemokine CXCL1.[1]

-

Sample Collection: Blood samples are collected at the time of peak CXCL1 expression (e.g., 2 hours post-challenge).[12]

-

Endpoint Measurement: Plasma is isolated, and CXCL1 levels are measured by ELISA.

-

Data Analysis: The CXCL1 levels in the treated group are compared to those in a vehicle-treated control group to determine the percentage of inhibition.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for autoimmune diseases. Its mechanism of action is distinguished by its ability to directly bind to the IL-17A cytokine at a novel allosteric site, effectively preventing the initiation of the pro-inflammatory signaling cascade.[1][11] This mechanism has been substantiated by robust in vitro data demonstrating high potency in cellular assays and confirmed by in vivo studies showing significant target engagement after oral administration.[1] As an orally active compound, this compound holds the potential to provide a convenient and effective therapeutic option for patients with IL-17A-mediated inflammatory and autoimmune diseases.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-17A - Wikipedia [en.wikipedia.org]

- 6. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-17A Interweaves the Skeletal and Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering a variant of IL-17RA with high binding affinity to IL-17A for optimized immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Function of IL17A-IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of IL17A-IN-1: A Novel Small Molecule Inhibitor of Interleukin-17A

This compound, also identified as compound 72 in its discovery literature, is an orally active, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental data supporting its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Interleukin-17A is a key cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. By targeting IL-17A, this compound represents a promising orally available alternative to the currently approved monoclonal antibody therapies that target the IL-17 pathway.

Mechanism of Action: A Unique Binding Stoichiometry

This compound exhibits a novel mechanism of action by binding to the IL-17A homodimer in a previously uncharacterized manner. Two molecules of this compound bind symmetrically to the central cavities of the IL-17A homodimer. This unique 2:1 binding stoichiometry disrupts the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby inhibiting downstream signaling.

The IL-17A Signaling Pathway and the Point of Intervention

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that is central to the inflammatory response. This pathway involves the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6, leading to the activation of downstream pathways including NF-κB and MAP kinases. These pathways ultimately result in the transcription of genes encoding pro-inflammatory cytokines, chemokines (like CXCL1 and IL-6), and antimicrobial peptides. This compound, by binding directly to the IL-17A ligand, prevents the initial step of this cascade – the engagement of IL-17A with its receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 72) from in vitro and in vivo studies.

| In Vitro Cellular Activity | |

| Assay | IC50 (µM) |

| HeLa cell IL-6 production | 0.005[1] |

| In Vivo Pharmacodynamics (Mouse Model) | |

| Dose (p.o.) | Inhibition of Plasma CXCL1 Secretion |

| 10 mg/kg | 53%[1] |

| Pharmacokinetics (Rat Model) | |

| Parameter | Value |

| Tmax (h) | 1.5 - 3.5 |

| Terminal Half-life (h) | 11.4 - 19.1 |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on the discovery and characterization of this compound.

HeLa Cell IL-6 Production Assay

This assay is designed to measure the ability of a compound to inhibit IL-17A-induced production of IL-6 in a human cell line.

1. Cell Culture and Seeding:

-

HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density that allows for optimal growth and response during the assay period and are incubated overnight.

2. Compound Treatment:

-

A serial dilution of this compound is prepared in the assay medium.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound.

-

Cells are pre-incubated with the compound for a specified period (e.g., 1 hour) at 37°C.

3. Stimulation:

-

Recombinant human IL-17A is added to the wells to a final concentration known to induce a robust IL-6 response.

-

The plates are incubated for a further 24 hours at 37°C.

4. IL-6 Quantification:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Mouse Pharmacodynamic Model of hIL-17A-Induced CXCL1 Secretion

This in vivo model assesses the ability of an orally administered compound to inhibit the systemic inflammatory response induced by human IL-17A in mice.

1. Animal Model:

-

C57BL/6 mice are used for this study.

2. Compound Administration:

-

This compound is formulated in a suitable vehicle for oral administration (p.o.).

-

A single dose of the compound (e.g., 10 mg/kg) is administered to the mice by oral gavage.

3. Induction of Inflammation:

-

At a specified time point after compound administration, recombinant human IL-17A is subcutaneously injected into the mice to induce a systemic inflammatory response, characterized by the secretion of CXCL1 into the plasma.

4. Sample Collection:

-

At the time of peak CXCL1 response (determined in preliminary studies), blood samples are collected from the mice via an appropriate method (e.g., cardiac puncture) into tubes containing an anticoagulant.

-

Plasma is separated by centrifugation.

5. CXCL1 Quantification:

-

The concentration of CXCL1 in the plasma samples is measured using a specific mouse CXCL1 ELISA kit.

6. Data Analysis:

-

The percentage of inhibition of CXCL1 secretion is calculated by comparing the CXCL1 levels in the compound-treated group to the vehicle-treated control group.

Experimental and Discovery Workflow

The discovery and preclinical development of this compound followed a structured workflow, beginning with a high-throughput screening method and progressing through optimization to in vivo validation.

Conclusion

This compound is a potent and orally bioavailable small molecule inhibitor of IL-17A with a novel binding mechanism. The data presented in this guide demonstrate its ability to effectively inhibit IL-17A signaling both in vitro and in vivo, supporting its further investigation as a potential therapeutic agent for the treatment of IL-17A-mediated inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the activity and potential of this and similar compounds.

References

The Role of IL17A-IN-1 in Preclinical Models of Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. As a signature cytokine of T helper 17 (Th17) cells, IL-17A plays a crucial role in orchestrating inflammatory responses by inducing the production of other inflammatory mediators and recruiting immune cells to target tissues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The therapeutic potential of targeting the IL-17A pathway has been validated by the clinical success of monoclonal antibodies against IL-17A or its receptor.[15][17][18] The development of orally bioavailable small molecule inhibitors of IL-17A, such as IL17A-IN-1, represents a promising next-generation therapeutic strategy. This technical guide provides an in-depth analysis of the role of this compound and the broader implications of small molecule IL-17A inhibition in various preclinical models of autoimmune disease.

Mechanism of Action of IL-17A and Inhibition by this compound

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and C/EBP, culminating in the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1), and matrix metalloproteinases.[1][2][3][4][5]

This compound is a novel, orally active small molecule inhibitor of IL-17A.[1][2][4] It functions as a protein-protein interaction (PPI) inhibitor, binding to the IL-17A homodimer and preventing its interaction with its receptor. A noteworthy feature of this class of inhibitors is their unique binding mode, where two molecules of the inhibitor bind symmetrically to the central cavities of the IL-17A homodimer.[1][2][4]

IL-17A Signaling Pathway

The signaling cascade initiated by IL-17A binding to its receptor is a critical driver of inflammation in autoimmune diseases. A simplified representation of this pathway is provided below.

Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.

This compound in Autoimmune Disease Models: Quantitative Data

The efficacy of this compound and related small molecule inhibitors has been evaluated in several preclinical models of autoimmune diseases. The following tables summarize the available quantitative data.

Pharmacodynamic and Pharmacokinetic Profile

| Compound | Animal Model | Administration | Dose | Key Finding(s) | Reference |

| This compound | C57BL/6 mice (hIL17A-induced CXCL1 PD model) | Oral (p.o.), single dose | 10 mg/kg | 53% inhibition of plasma CXCL1 secretion | [1] |

| This compound | Male Sprague-Dawley rats | Not specified | Not specified | Orally bioavailable with quantifiable plasma concentrations | [1] |

Psoriasis Models

While specific quantitative data for this compound in psoriasis models is not publicly available, related small molecule IL-17A antagonists have demonstrated efficacy.

| Model | Animal Strain | Treatment | Dose & Regimen | Key Efficacy Endpoint(s) | Result | Reference |

| Imiquimod-induced psoriasiform dermatitis | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Reduction in ear thickness, erythema, and scaling | Comparable efficacy to anti-IL-17A biologics | [3][5] |

| IL-23-induced skin inflammation | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Decreased epidermal thickness and inflammatory infiltrate | Significant reduction in psoriatic pathology | [3][5] |

Arthritis Models

| Model | Animal Strain | Treatment | Dose & Regimen | Key Efficacy Endpoint(s) | Result | Reference |

| Collagen-Induced Arthritis (CIA) | Mice | Oral small molecule IL-17A/A antagonist | Not specified | Reduced clinical score, paw swelling, and joint damage | Comparable efficacy to anti-IL-17A biologics | [3][5] |

Note: Data for specific dose responses and statistical significance for the psoriasis and arthritis models are detailed in the primary publications and are summarized here to indicate positive efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative methodologies for key experiments.

In Vivo Pharmacodynamic (PD) Model: hIL17A-induced Mouse CXCL1 Secretion

Objective: To assess the in vivo target engagement and inhibitory activity of an orally administered IL-17A inhibitor.

Animal Model: C57BL/6 mice.

Procedure:

-

Compound Administration: A single oral dose of this compound (e.g., 10 mg/kg) or vehicle is administered to the mice.

-

hIL-17A Challenge: At a specified time post-compound administration, mice are challenged with a subcutaneous injection of recombinant human IL-17A to induce a systemic inflammatory response.

-

Blood Sampling: Blood samples are collected at various time points after the hIL-17A challenge.

-

Analyte Measurement: Plasma is isolated, and the concentration of mouse CXCL1 (a downstream chemokine induced by IL-17A) is quantified using a validated immunoassay (e.g., ELISA).

-

Data Analysis: The percentage inhibition of CXCL1 secretion in the compound-treated group is calculated relative to the vehicle-treated group.

Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model

Objective: To evaluate the therapeutic efficacy of an IL-17A inhibitor in a model that recapitulates key features of human psoriasis.

Animal Model: BALB/c or C57BL/6 mice.

Procedure:

-

Disease Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.

-

Treatment: The IL-17A inhibitor is administered orally daily, starting either prophylactically (from the first day of IMQ application) or therapeutically (after the onset of skin inflammation).

-

Clinical Scoring: Disease severity is monitored daily by scoring erythema, scaling, and skin thickness on a defined scale (e.g., 0-4). A cumulative Psoriasis Area and Severity Index (PASI)-like score is calculated.

-

Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

-

Biomarker Analysis: Skin samples can be processed for gene expression analysis (e.g., qPCR for IL-17A, IL-23, and downstream inflammatory mediators) or protein quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an oral IL-17A inhibitor in a preclinical autoimmune disease model.

Caption: A generalized experimental workflow for preclinical evaluation of an oral IL-17A inhibitor.

Role in Other Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. The IL-23/IL-17 axis is known to be a critical driver of EAE pathogenesis.[3][10][14] IL-17A contributes to the breakdown of the blood-brain barrier and the recruitment of inflammatory cells into the central nervous system.[3] While specific data for this compound in EAE is not yet available, the established role of IL-17A in this model suggests that an orally active small molecule inhibitor could be a promising therapeutic approach.

Inflammatory Bowel Disease (IBD)

The role of IL-17A in IBD is more complex and appears to be context-dependent. Some studies in animal models suggest a pathogenic role for IL-17A in chronic intestinal inflammation.[11] However, other evidence indicates a protective role for IL-17A in maintaining the intestinal epithelial barrier function.[11][17] Clinical trials of anti-IL-17A antibodies in Crohn's disease have been disappointing and in some cases led to disease exacerbation.[15][17] Therefore, the therapeutic potential of IL-17A inhibition in IBD remains an area of active investigation and debate.

Conclusion

This compound and other orally active small molecule inhibitors of IL-17A represent a significant advancement in the development of targeted therapies for autoimmune diseases. Preclinical data in models of psoriasis and rheumatoid arthritis demonstrate that these compounds can achieve efficacy comparable to that of biologic therapies. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of these promising therapeutic agents. Further research is warranted to elucidate the role of small molecule IL-17A inhibitors in other autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. IL-17A Facilitates Entry of Autoreactive T-Cells and Granulocytes into the CNS During EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resource Center - X-Chem [x-chemrx.com]

- 9. diseases.jensenlab.org [diseases.jensenlab.org]

- 10. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. US7863429B2 - Treatment of inflammatory diseases including psoriasis - Google Patents [patents.google.com]

- 13. Inhibition of IL-17 as a pharmacological approach for IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti–IL-17A Treatment Reduces Clinical Score and VCAM-1 Expression Detected by in Vivo Magnetic Resonance Imaging in Chronic Relapsing EAE ABH Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. EAE mediated by a non-IFN-γ/non-IL-17 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. The role of interleukin 17 in Crohn’s disease-associated intestinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shsmu.edu.cn [shsmu.edu.cn]

- 23. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and database analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) [pubmed.ncbi.nlm.nih.gov]

- 27. CNS-specific therapy for ongoing EAE by silencing IL-17 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

IL17A-IN-1: A Technical Guide for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IL17A-IN-1, a potent and orally active small molecule inhibitor of Interleukin-17A (IL-17A), for its application in cancer immunology research. This document details the role of the IL-17A signaling pathway in oncogenesis, the mechanism of action of IL-17A inhibition, and relevant preclinical data. Detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area of immuno-oncology.

Introduction: The Role of IL-17A in the Tumor Microenvironment

Interleukin-17A is a hallmark pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, but also by other immune cells such as γδ T cells and natural killer cells.[1][2] Within the tumor microenvironment (TME), IL-17A has been largely associated with promoting tumor growth, angiogenesis, and metastasis, while also contributing to resistance to immunotherapy.[1][3][4] Elevated levels of IL-17A have been correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[5][6]

The pro-tumorigenic effects of IL-17A are multifaceted and include:

-

Promotion of Angiogenesis: IL-17A stimulates the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for the formation of new blood vessels that supply tumors with nutrients.[7][8][9]

-

Recruitment of Immunosuppressive Cells: IL-17A signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the TME. These cells suppress the anti-tumor activity of cytotoxic T lymphocytes (CTLs).

-

Induction of Chemoresistance: IL-17A has been shown to promote resistance to chemotherapy in preclinical models.

-

Modulation of the Extracellular Matrix: IL-17A can influence the remodeling of the extracellular matrix, facilitating tumor cell invasion and metastasis.[8]

Given the significant role of IL-17A in fostering a pro-tumorigenic environment, its inhibition presents a compelling therapeutic strategy in oncology.

This compound: A Potent Small Molecule Inhibitor

This compound is an orally active small molecule inhibitor of IL-17A. While extensive preclinical data in cancer models for this specific compound is emerging, its inhibitory activity against the IL-17A pathway has been demonstrated. The development of small molecule inhibitors targeting the IL-17A/IL-17RA protein-protein interaction is a significant area of research, offering potential advantages over monoclonal antibodies, such as oral bioavailability and better tissue penetration.[10][11]

Mechanism of Action

This compound is designed to disrupt the interaction between IL-17A and its receptor, IL-17RA. By binding to IL-17A, the inhibitor prevents the formation of the functional IL-17A/IL-17RA signaling complex, thereby blocking downstream inflammatory and pro-tumorigenic signaling pathways.

IL-17A Signaling Pathway

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that culminates in the expression of various pro-inflammatory and pro-tumorigenic genes. A simplified representation of this pathway and the point of intervention for this compound is illustrated below.

Caption: IL-17A signaling pathway and the inhibitory action of this compound.

Preclinical Data for IL-17A Inhibition in Cancer

While specific in vivo cancer efficacy data for this compound is not yet widely published, studies on other IL-17A inhibitors, such as neutralizing antibodies and siRNA, provide strong evidence for the therapeutic potential of this approach.

In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the effects of IL-17A inhibition in various cancer models. This data serves as a proxy to illustrate the potential of this compound.

Table 1: In Vitro Activity of IL-17A Inhibitors

| Inhibitor Type | Cell Line | Assay | Endpoint | IC50 / Effect |

| This compound | HeLa | IL-17A-induced CXCL1 secretion | CXCL1 levels | 0.005 µM |

| Anti-IL-17A Ab | Murine Lung Tumor Cells | Cell Migration Assay | Migration Inhibition | Significant reduction |

| Anti-IL-17A Ab | Murine Lung Tumor Cells | Invasion Assay | Invasion Inhibition | Significant reduction |

Table 2: In Vivo Efficacy of IL-17A Inhibition in Murine Cancer Models

| Inhibitor Type | Cancer Model | Administration Route | Key Findings |

| siRNA against IL-17A | MC38 Colon Carcinoma | Intratumoral | Significant tumor growth inhibition |

| siRNA against IL-17A | B16 Melanoma | Intratumoral | Significant tumor growth inhibition |

| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | Intraperitoneal | Decreased tumor volume and weight |

| IL-17A Knockout | K-Ras induced Lung Adenocarcinoma | Genetic | Reduced tumor growth |

Table 3: Effects of IL-17A Inhibition on the Tumor Microenvironment

| Inhibitor Type | Cancer Model | Biomarker | Effect |

| siRNA against IL-17A | MC38 Colon Carcinoma | CD31 (Angiogenesis) | Decreased expression |

| siRNA against IL-17A | MC38 Colon Carcinoma | VEGF | Decreased expression |

| siRNA against IL-17A | MC38 Colon Carcinoma | MMP9 | Decreased expression |

| siRNA against IL-17A | MC38 Colon Carcinoma | CD8+ T cells in TILs | Increased cytotoxic activity |

| siRNA against IL-17A | MC38 Colon Carcinoma | MDSCs in TILs | Elimination |

| siRNA against IL-17A | MC38 Colon Carcinoma | Tregs in TILs | Elimination |

| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | CD34 (Angiogenesis) | Decreased expression |

| Anti-IL-17A Ab | 4T1 Mammary Carcinoma | Circulating Tumor Cells | Reduced numbers |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and other IL-17A inhibitors.

In Vitro Th17 Cell Differentiation Assay

This assay is crucial for evaluating the direct effect of inhibitors on the differentiation of IL-17A-producing Th17 cells.

References

- 1. Interleukin-17A Promotes Lung Tumor Progression Through Neutrophil Attraction to Tumor Sites and Mediating Resistance to PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Interleukin 17 in early invasive breast cancer [frontiersin.org]

- 6. rupress.org [rupress.org]

- 7. Inhibition of IL-17A in Tumor Microenvironment Augments Cytotoxicity of Tumor-Infiltrating Lymphocytes in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of Th-17 cells and IL-17 in the metastatic spread of breast cancer: As a means of prognosis and therapeutic target [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of IL17A-IN-1: A Novel Small Molecule Inhibitor of Interleukin-17A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for IL17A-IN-1, a novel, orally active small molecule inhibitor of Interleukin-17A (IL-17A). IL-17A is a key cytokine implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] The data herein is primarily derived from the seminal publication by Ramos AL, et al., in the Journal of Medicinal Chemistry (2024), which details the discovery and characterization of this compound, referred to as compound 72 in the publication.

Core Data Summary

The following tables summarize the key quantitative preclinical data for this compound, showcasing its in vitro potency, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value (µM) |

| Cellular Assay | HeLa | IC₅₀ | 0.005[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Parameter Measured | Result |

| hIL-17A-induced mouse CXCL1 PD model (C57BL/6 mice) | 10 mg/kg, single oral dose | Plasma CXCL1 secretion | 53% inhibition[1] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Animal Model | Dosing | Key Pharmacokinetic Parameters |

| Male Sprague-Dawley rats | Not specified in abstract | Data available in primary publication[1] |

Mechanism of Action

This compound is a protein-protein interaction (PPI) inhibitor that targets the IL-17A homodimer. Structural studies have revealed a novel binding mode where two molecules of the inhibitor bind symmetrically to the central cavities of the IL-17A homodimer. This binding prevents the interaction of IL-17A with its receptor, IL-17RA, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-17A signaling pathway and a general workflow for evaluating IL-17A inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cellular Assay for IC₅₀ Determination

-

Cell Line: HeLa cells are commonly used as they are responsive to IL-17A stimulation.

-

Reagents:

-

Recombinant human IL-17A

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Reagents for quantifying downstream markers (e.g., ELISA kit for human CXCL1/Gro-α or IL-6)

-

-

Protocol:

-

HeLa cells are seeded in 96-well plates and cultured to a specified confluency.

-

The cell culture medium is replaced with fresh medium containing a constant concentration of recombinant human IL-17A.

-

This compound is added to the wells in a serial dilution to achieve a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a defined period (e.g., 24 hours) to allow for cellular stimulation and inhibitor activity.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of a downstream inflammatory mediator (e.g., CXCL1 or IL-6) in the supernatant is quantified using a validated ELISA assay.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the IL-17A-induced response, is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Pharmacodynamic (PD) Model: hIL-17A-Induced CXCL1 Secretion in Mice

-

Animal Model: C57BL/6 mice are utilized for this model.[1]

-

Reagents:

-

Recombinant human IL-17A (hIL-17A)

-

This compound formulated for oral administration

-

Vehicle for oral administration

-

-

Protocol:

-

A baseline blood sample may be collected from the mice.

-

This compound is administered to one group of mice via oral gavage at a specified dose (e.g., 10 mg/kg). Another group receives the vehicle as a control.

-

After a predetermined time post-dose to allow for drug absorption and distribution, all mice are challenged with a subcutaneous injection of recombinant hIL-17A to induce a systemic inflammatory response.

-

At a specified time point after the hIL-17A challenge (when the CXCL1 response is expected to be maximal), a terminal blood sample is collected.

-

Plasma is isolated from the blood samples.

-

The concentration of mouse CXCL1 in the plasma is quantified using a specific ELISA kit.

-

The percentage of inhibition of CXCL1 secretion in the this compound-treated group is calculated relative to the vehicle-treated control group.

-

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and orally bioavailable inhibitor of the IL-17A pathway. The compound exhibits low nanomolar potency in cellular assays and significant target engagement in a relevant in vivo pharmacodynamic model. These promising results warrant further investigation and development of this compound as a potential therapeutic for IL-17A-mediated inflammatory and autoimmune diseases.

References

Methodological & Application

IL17A-IN-1: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of IL17A-IN-1, a small molecule inhibitor of Interleukin 17A (IL-17A). The provided information is intended to guide researchers in setting up and performing robust assays to characterize the activity of this compound and similar compounds.

Introduction to IL-17A and this compound

Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. It is a key therapeutic target, and the development of small molecule inhibitors that can block its activity is of significant interest. This compound is an orally active inhibitor of IL-17A, showing promise in preclinical studies. Accurate and reproducible in vitro assays are essential for characterizing its mechanism of action and potency.

IL-17A Signaling Pathway

IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and C/EBP. This, in turn, results in the production of various inflammatory mediators, including cytokines (e.g., IL-6) and chemokines (e.g., CXCL1, IL-8), which recruit and activate immune cells, thereby propagating the inflammatory response.

Caption: IL-17A Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the in vitro activity of this compound from published studies.

| Assay Type | Cell Line/System | Target Measured | IC50 (µM) | Reference |

| Cell-Based Assay | HeLa | IL-17A Signaling | 0.005 | --INVALID-LINK-- |

| In Vivo PD Assay | C57BL/6 mice | Plasma CXCL1 secretion | N/A | Inhibited 53% of CXCL1 secretion at 10 mg/kg (p.o.) in an hIL-17A-induced mouse model.[1] |

Note: Further quantitative data from diverse in vitro assays are being determined and will be updated as available.

Experimental Protocols

Two primary types of in vitro assays are commonly used to evaluate IL-17A inhibitors: biochemical binding assays and cell-based functional assays.

IL-17A/IL-17RA Binding Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of an inhibitor to block the interaction between IL-17A and its receptor, IL-17RA.

Materials:

-

Recombinant human IL-17RA

-

Recombinant human biotinylated IL-17A

-

96-well high-binding microplate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Dilute recombinant human IL-17RA to 2 µg/mL in PBS. Add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Biotinylated IL-17A Addition: Dilute biotinylated human IL-17A to a pre-determined optimal concentration in Assay Buffer. Add 25 µL to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Streptavidin-HRP Addition: Dilute Streptavidin-HRP in Assay Buffer. Add 50 µL to each well and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step as in step 2.

-

Detection: Add 50 µL of TMB substrate to each well and incubate until a sufficient color change is observed.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Caption: ELISA-based Binding Assay Workflow.

Cell-Based IL-17A-Induced Cytokine Release Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit IL-17A-induced cytokine (e.g., IL-6 or CXCL1) production in a responsive cell line (e.g., HeLa or primary fibroblasts).

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

This compound

-

96-well cell culture plate

-

ELISA kit for the target cytokine (e.g., human IL-6 or CXCL1)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 50 µL of the diluted inhibitor or vehicle control. Incubate for 1 hour at 37°C.

-

IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL). Add 50 µL of the IL-17A solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

(Optional) Cell Viability Assay: To assess the cytotoxicity of the inhibitor, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

-

Data Analysis: Normalize the cytokine production to cell viability if necessary. Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.

Conclusion

The provided protocols for a biochemical binding assay and a cell-based functional assay offer robust methods for the in vitro characterization of this compound. These assays are crucial for determining the potency and mechanism of action of IL-17A inhibitors and are valuable tools in the drug discovery and development process for novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for In Vivo Study of IL17A-IN-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis.[1][2] IL-17A is a key product of T helper 17 (Th17) cells and other immune cells, and it mediates its effects by inducing the production of chemokines, other cytokines, and antimicrobial peptides in target cells like keratinocytes and fibroblasts.[2] IL17A-IN-1 is an orally active small molecule inhibitor of IL-17A, showing potential for the treatment of these inflammatory conditions.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in relevant mouse models of autoimmune disease.

IL-17A Signaling Pathway

The binding of the IL-17A homodimer to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade.[4][5] This leads to the recruitment of the adaptor protein Act1, which in turn engages TRAF6.[2] The activation of TRAF6 results in the activation of key transcription factors such as NF-κB and C/EBP, leading to the expression of pro-inflammatory genes.[2][5]

Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.

Recommended In Vivo Models

Based on the significant role of IL-17A in skin and joint inflammation, the following mouse models are recommended for evaluating the efficacy of this compound.

-

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: A widely used, rapid, and reproducible model that mimics many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[6][7]

-

Collagen-Induced Arthritis (CIA): A classic model for rheumatoid arthritis that shares immunological and pathological characteristics with the human disease, where IL-17A is a key pathogenic cytokine.[8][9][10]

-

Experimental Autoimmune Encephalomyelitis (EAE): An animal model for multiple sclerosis, a T-cell-mediated autoimmune disease where the IL-17 pathway plays a role in inflammation of the central nervous system.[11][12][13]

Experimental Design and Workflow

A general experimental workflow for an in vivo study of this compound is outlined below. This can be adapted for the specific disease model chosen.

References

- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IL-17 Family Signaling Pathway | Sino Biological [sinobiological.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. imavita.com [imavita.com]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. chondrex.com [chondrex.com]

- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 13. Interleukin-17A - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for IL17A-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing IL17A-IN-1, a small molecule inhibitor of Interleukin-17A (IL-17A), in cell culture experiments. This document outlines the mechanism of action, recommended cell lines, experimental procedures, and expected outcomes.

Introduction to this compound

This compound is an orally active inhibitor of IL-17A, a pro-inflammatory cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1] By targeting IL-17A, this inhibitor blocks its interaction with the IL-17 receptor complex, thereby attenuating downstream inflammatory signaling pathways.[2]

Mechanism of Action

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[2] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4] This signaling cascade culminates in the production of various pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[1][2] this compound presumably interferes with the binding of IL-17A to its receptor, thus inhibiting these downstream events.

Data Presentation

The following table summarizes the quantitative data for this compound in relevant cell-based assays.

| Parameter | Cell Line | Value | Reference |

| IC50 | HeLa | 0.005 µM | [1] |

| IC50 | HT-29 | 9.3 nM | [5] |

Recommended Cell Lines

Several cell lines are responsive to IL-17A stimulation and are suitable for studying the inhibitory effects of this compound.

-

HeLa (Human cervical cancer cells): Express the IL-17 receptor and show a response to IL-17A stimulation.[1]

-

HT-29 (Human colon adenocarcinoma cells): Known to produce GROα in response to IL-17A.[5][6]

-

A549 (Human lung carcinoma cells): Respond to IL-17A by activating the NF-κB pathway.[3]

-

NIH/3T3 (Mouse embryonic fibroblast cells): Used to determine the bioactivity of recombinant human IL-17A through IL-6 production.[1][7]

-

Human Synovial Fibroblasts: These primary cells are relevant for studying inflammatory arthritis and produce IL-6 and IL-8 in response to IL-17A.[2]

Experimental Protocols

Protocol 1: General Cell Culture and Stimulation with IL-17A

This protocol describes the general procedure for culturing cells and stimulating them with recombinant IL-17A to induce a pro-inflammatory response.

Materials:

-

Recommended cell line (e.g., HeLa, HT-29, A549)

-

Complete cell culture medium (specific to the cell line)

-

Recombinant Human IL-17A

-

Phosphate-Buffered Saline (PBS)

-

96-well or 6-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line in the appropriate complete medium until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into 96-well or 6-well plates at a density of 2 x 10^5 cells/well (for 96-well plates) or 1 x 10^6 cells/well (for 6-well plates).

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

-

-

Cell Starvation (Optional):

-

For some assays, particularly those involving the analysis of signaling pathways, it may be beneficial to serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling. To do this, replace the complete medium with a serum-free or low-serum medium.

-

-

IL-17A Stimulation:

-

Prepare a working solution of recombinant human IL-17A in the appropriate cell culture medium. The optimal concentration of IL-17A should be determined empirically for each cell line and downstream application, but a starting range of 10-100 ng/mL is recommended.[8]

-

Remove the old medium from the cells and replace it with the medium containing IL-17A.

-

Incubate the cells for the desired time period. For cytokine production (e.g., IL-6, IL-8), an incubation time of 24 hours is common.[8] For analysis of signaling pathways (e.g., Western blot for phosphorylated proteins), shorter incubation times of 15-60 minutes are typically used.[3]

-

Protocol 2: Inhibition of IL-17A-induced Cytokine Production with this compound

This protocol details the use of this compound to inhibit the production of IL-6 and IL-8 induced by IL-17A.

Materials:

-

Cells stimulated with IL-17A (from Protocol 1)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

ELISA kits for Human IL-6 and IL-8

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution. It is recommended to test a range of concentrations starting from the known IC50 values (e.g., 0.1 nM to 1 µM).

-

Pre-incubation: It is common practice to pre-incubate the cells with the inhibitor for a period before adding the stimulus. A pre-incubation time of 30 minutes to 1 hour is a good starting point.[9]

-

After the pre-incubation period, add recombinant IL-17A to the wells (to the final desired concentration) without washing out the inhibitor.

-

Include appropriate controls:

-

Vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration).

-

IL-17A stimulation control (cells treated with IL-17A and vehicle).

-

Unstimulated control (cells treated with vehicle only).

-

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plates to pellet any detached cells.

-

Carefully collect the cell culture supernatants for analysis.

-

Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]

-

Protocol 3: Western Blot Analysis of NF-κB Pathway Inhibition

This protocol describes how to assess the effect of this compound on the IL-17A-induced activation of the NF-κB signaling pathway by measuring the phosphorylation of key signaling proteins.

Materials:

-

Cells treated with IL-17A and this compound (as described above, but with shorter incubation times)

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment with IL-17A and/or this compound for a short period (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS.[3]

-

Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Visualize the protein bands using a suitable imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Mandatory Visualizations

Caption: IL-17A Signaling Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Discovery of a Novel Small-molecule Interleukin-6 Inhibitor Through Virtual Screening Using Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]

Application Notes: Utilization of IL17A-IN-1 in an Imiquimod-Induced Psoriasis Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia, keratinocyte hyperproliferation, and infiltration of immune cells.[1] The Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[1] Th17 cells, stimulated by IL-23, are a major source of IL-17A, a key pro-inflammatory cytokine that drives the disease phenotype.[2][3] IL-17A acts directly on keratinocytes, inducing the production of cytokines, chemokines, and antimicrobial peptides that promote a feed-forward inflammatory loop, leading to the characteristic psoriatic plaques.[1][4]

IL17A-IN-1 is an orally active, small molecule inhibitor of Interleukin-17A.[5] By targeting IL-17A, this inhibitor blocks its signaling cascade, making it a valuable tool for studying the therapeutic potential of IL-17A inhibition in preclinical models of psoriasis and other inflammatory diseases.[5][6] The imiquimod (IMQ)-induced mouse model is a widely used and robust model for studying psoriasis, as it effectively recapitulates key features of the human disease, including the central role of the IL-23/IL-17 axis.[7][8][9]

These application notes provide a detailed protocol for using this compound in an imiquimod-induced psoriasis mouse model, including methods for disease induction, treatment administration, and efficacy assessment.

Mechanism of Action and Signaling Pathway

In psoriasis, dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells.[2] These activated Th17 cells, along with other immune cells like neutrophils and mast cells, secrete IL-17A.[2][3] IL-17A then binds to its receptor complex (IL-17RA/IL-17RC) on keratinocytes. This binding initiates downstream signaling through NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[10] The resulting chemokines (e.g., CXCL1, CXCL8) recruit neutrophils, while other mediators promote keratinocyte proliferation (acanthosis) and the formation of psoriatic plaques.[4] this compound is designed to inhibit the activity of IL-17A, thereby disrupting this inflammatory cascade.[5][6]

Experimental Protocols

This section outlines the complete workflow for inducing psoriasis in mice and evaluating the efficacy of this compound.

Experimental Workflow Diagram

References

- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]

- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. imavita.com [imavita.com]

- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 10. Interleukin-17A: The Key Cytokine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: IL17A-IN-1 for Studying IL-17A Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2][3][4] It is a hallmark cytokine of T helper 17 (Th17) cells and plays a crucial role in host defense against extracellular pathogens by recruiting neutrophils and other myeloid cells to sites of inflammation.[3][4] However, dysregulated IL-17A signaling can lead to chronic inflammation and tissue damage. IL17A-IN-1 is a small molecule inhibitor of IL-17A, offering a valuable tool for researchers studying the intricacies of IL-17A-mediated inflammation and for the development of novel oral therapies for autoimmune disorders.[5][6] This document provides detailed application notes and protocols for utilizing this compound in preclinical research.

IL-17A Signaling Pathway

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[3] This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of key transcription factors such as NF-κB and C/EBP, culminating in the expression of various pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound and provide a comparison with other known IL-17A inhibitors.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Assay | Cell Line / Animal Model | Value | Reference |

| IC₅₀ | IL-17A induced signaling | HeLa cells | 0.005 µM | [8] |

| Inhibition of CXCL1 Secretion | hIL-17A induced CXCL1 PD model | C57BL/6 mice | 53% inhibition at 10 mg/kg (p.o.) | [8] |

Table 2: Comparative Efficacy of IL-17A Inhibitors in Psoriasis Models

| Inhibitor | Type | Model | Key Efficacy Endpoint (Week 12) | Reference |

| Ixekizumab | Monoclonal Antibody | Moderate-to-severe plaque psoriasis (Human) | PASI 75: 76.77%, PASI 90: 42.58% | [1][9] |

| Secukinumab | Monoclonal Antibody | Moderate-to-severe plaque psoriasis (Human) | PASI 75: 67.09%, PASI 90: 32.28% | [1][9] |

| Brodalumab | Monoclonal Antibody (anti-IL-17RA) | Moderate-to-severe plaque psoriasis (Human) | PASI 75: High efficacy reported | [1] |

| Izokibep | Small Molecule | Psoriatic Arthritis (Human, Phase II) | ACR50: 50% | [10] |

| Unnamed Benzimidazole Derivative | Small Molecule | HTRF Assay | IC₅₀: 4 nM | [11] |

PASI 75/90: Psoriasis Area and Severity Index reduction of 75% or 90%. ACR50: American College of Rheumatology 50% improvement criteria.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-17A-induced Gene Expression in HeLa Cells

This protocol describes a cell-based assay to determine the in vitro potency of this compound by measuring its ability to inhibit IL-17A-induced expression of a downstream target gene, such as CXCL1 or IL-6.

Materials:

-

HeLa cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human IL-17A

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit

-

qRT-PCR reagents (primers for target gene and housekeeping gene, reverse transcriptase, qPCR master mix)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.

-

IL-17A Stimulation: Add recombinant human IL-17A to each well to a final concentration of 50 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no IL-17A stimulation.

-

Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined based on the kinetics of the target gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of the target gene (e.g., CXCL1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: In Vivo Pharmacodynamic (PD) Model of IL-17A-Induced CXCL1 Secretion in Mice

This protocol outlines an in vivo model to assess the efficacy of orally administered this compound in inhibiting IL-17A-induced chemokine production.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Recombinant Human IL-17A (hIL-17A)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Sterile saline

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kit for mouse CXCL1

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + hIL-17A, this compound + hIL-17A).

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally to the respective groups.

-

IL-17A Challenge: After a specified time post-compound administration (e.g., 1 hour), subcutaneously inject hIL-17A (e.g., 10 µg per mouse) or saline.

-

Blood Collection: At the time of peak CXCL1 induction (e.g., 2-4 hours post-hIL-17A injection, to be determined in a pilot study), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

CXCL1 Measurement: Measure the concentration of CXCL1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the plasma CXCL1 levels between the different treatment groups to determine the percentage of inhibition by this compound.

Conclusion

This compound represents a potent and orally bioavailable small molecule inhibitor of IL-17A. The data and protocols presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of IL-17A-mediated inflammation. The ability to inhibit IL-17A signaling both in vitro and in vivo makes this compound a valuable tool for dissecting the role of this critical cytokine in various inflammatory and autoimmune disease models, and for the preclinical evaluation of novel therapeutic strategies.

References

- 1. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commentary: IL-17 in Chronic Inflammation: From Discovery to Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Secrets of IL-17A Inhibitors: Stay Updated with the Latest Advances [synapse.patsnap.com]

- 5. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]

- 7. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]

- 9. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medpagetoday.com [medpagetoday.com]

- 11. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]

IL17A-IN-1 solubility and preparation for experiments

Application Notes and Protocols: IL17A-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is an orally active, small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] Dysregulation of the IL-17A signaling pathway is a key driver in numerous inflammatory and autoimmune disorders.[2] this compound functions as a protein-protein interaction (PPI) inhibitor, binding to the central cavity of the IL-17A homodimer.[2] Due to its mechanism of action and oral bioavailability, this compound is a valuable tool for investigating the role of IL-17A in diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in certain cancers.[1]

Physical and Chemical Properties

This compound is a powder that should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3]

Table 1: Solubility of this compound

| Solvent | Concentration | Molar Concentration | Notes |

|---|

| DMSO | 250 mg/mL | 426.25 mM | Sonication is recommended to aid dissolution.[3] |

Mechanism of Action and Signaling Pathway

Interleukin-17A is a key cytokine produced primarily by T helper 17 (Th17) cells and other immune cells.[4][5] It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells like fibroblasts, endothelial cells, and epithelial cells.[5][6]

Upon ligand binding, the receptor complex recruits the adaptor protein Act1 via its SEFIR domain.[4] Act1, in turn, recruits and activates TRAF6, an E3 ubiquitin ligase.[4] This initiates downstream signaling cascades, most notably the activation of the NF-κB and MAPK (p38, JNK, ERK) pathways.[5][7] The activation of these pathways leads to the transcription and release of a host of pro-inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils (e.g., CXCL1, IL-8), and matrix metalloproteinases.[5][6][8] this compound inhibits these downstream effects by binding directly to the IL-17A cytokine and preventing it from engaging its receptor.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Sonicator bath

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight). The maximum recommended solubility in DMSO is 250 mg/mL.[3]

-

Vortex the solution briefly to mix.

-

Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[3]

-

Visually inspect the solution to confirm there is no undissolved particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.[3]

Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Protocol 2: In Vitro IL-17A-Induced Chemokine Secretion Assay

This protocol provides a general method for evaluating the potency of this compound in a cell-based assay by measuring the inhibition of IL-17A-induced chemokine production.

Materials:

-

Appropriate cell culture medium and supplements

-

Recombinant Human IL-17A

-

This compound DMSO stock solution (from Protocol 1)

-

Assay plates (e.g., 96-well flat-bottom)

-

ELISA or HTRF kit for detecting human CXCL1 (Gro-α) or IL-8

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration).

-

Inhibitor Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or vehicle control. Pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to elicit a robust chemokine response (e.g., 10-50 ng/mL).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Analysis: Collect the cell culture supernatants. Measure the concentration of CXCL1 or IL-8 using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.

-

Data Processing: Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, IL-17A-stimulated control. Plot the results to determine the IC₅₀ value.

Protocol 3: In Vivo Pharmacodynamic (PD) Model